1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-15(2,3)8-14(18)17-9-13(10-17)21(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHCPASXYPXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-((4-Chlorophenyl)sulfonyl)azetidine
The azetidine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride under biphasic conditions. A representative method involves:
- Dissolving azetidine hydrochloride in tetrahydrofuran (THF) and aqueous sodium bicarbonate.
- Adding 4-chlorobenzenesulfonyl chloride dropwise at 0–5°C to control exothermicity.
- Stirring for 3–5 hours, followed by extraction with ethyl acetate.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | Adapted |
| Solvent System | THF/H₂O | Adapted |
| Reaction Time | 3–5 hours | Adapted |
| Yield | 75–85% (estimated) | Analogous |
This step prioritizes regioselectivity, as sulfonylation occurs preferentially at the azetidine nitrogen due to its nucleophilicity.
Acylation with 3,3-Dimethylbutanoyl Chloride
Nucleophilic Acyl Substitution
The sulfonylated azetidine undergoes acylation using 3,3-dimethylbutanoyl chloride in the presence of a non-nucleophilic base:
- Combining 3-((4-chlorophenyl)sulfonyl)azetidine with 1.2 equivalents of acyl chloride in dichloromethane.
- Adding diisopropylethylamine (DIPEA) to scavenge HCl, stirring at room temperature for 12–24 hours.
Optimization Considerations:
- Excess acyl chloride ensures complete conversion, but requires careful quenching to avoid side reactions.
- Lower temperatures (0°C) may improve selectivity but prolong reaction times.
Intermediate Purification Strategies
Crystallization Techniques
Crude product is purified via recrystallization using solvent systems such as isopropyl alcohol (IPA)/heptane :
- Dissolving the crude product in warm IPA.
- Adding heptane anti-solvent incrementally to induce crystallization.
- Isolating crystals via filtration and washing with cold heptane.
Yield Enhancement:
- Seeding with pure product crystals improves crystal uniformity.
- Solvent ratios (IPA:heptane = 1:3) balance solubility and yield.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (s, 9H, C(CH₃)₃), 3.45–3.60 (m, 4H, azetidine CH₂), 7.50–7.70 (m, 4H, aryl-H).
- LC-MS : [M+H]⁺ = 385.1 (calculated for C₁₆H₂₁ClNO₃S).
Scalability and Industrial Considerations
Continuous Flow Oxidation
Adapting methods from Baricitinib synthesis, aerobic oxidation using TEMPO/NaNO₂ under oxygen atmosphere could optimize azetidine-3-one intermediates if required:
- Substrate-to-catalyst ratios of 1,000:1 achieve >90% conversion in flow reactors.
- Eliminates batch processing bottlenecks for large-scale production.
Q & A
Q. What are the key synthetic strategies for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the azetidine ring followed by sulfonylation with 4-chlorophenylsulfonyl chloride. Critical steps include:
- Sulfonylation : Reaction of azetidine intermediates with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) to ensure high yields .
- Coupling with ketone : The dimethylbutanone moiety is introduced via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 0–5°C for exothermic steps) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the final product .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify azetidine ring conformation, sulfonyl group placement, and ketone connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities, SHELX software is widely used for refinement and validating bond angles/distances .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
SAR studies focus on modifying:
- Sulfonyl group : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding affinity .
- Azetidine ring : Introducing substituents (e.g., methyl, fluorine) to improve metabolic stability .
- Ketone moiety : Exploring bioisosteres (e.g., amides, esters) to balance lipophilicity and solubility .
Methodologies include molecular docking (AutoDock, Schrödinger) and in vitro assays (enzyme inhibition, receptor binding) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Rigorous HPLC analysis (>95% purity) and batch-to-batch reproducibility checks are critical .
- Assay conditions : Standardizing buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) reduces variability .
- Off-target effects : Use of CRISPR-edited cell lines or competitive binding assays to validate specificity .
Q. How can crystallographic data inform the design of derivatives with improved stability?
X-ray structures reveal:
- Conformational flexibility : Azetidine ring puckering and sulfonyl group orientation influence target interactions .
- Hydrogen bonding : Key interactions with biological targets (e.g., sulfonyl oxygen with serine residues in enzymes) guide the design of rigid analogs .
- Solvent channels : Crystal packing analysis identifies sites prone to hydrolysis, aiding in prodrug strategies .
Q. What computational methods predict metabolic pathways and toxicity profiles?
- ADMET prediction : Tools like SwissADME and ProTox-II assess CYP450 metabolism, hepatotoxicity, and hERG inhibition .
- Metabolite identification : LC-MS/MS with isotopic labeling tracks oxidative degradation (e.g., sulfone reduction, azetidine ring opening) .
Methodological Notes
- Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Scale-up challenges : Optimize solvent systems (e.g., switching from THF to MeCN) to avoid exotherms in larger batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
